molecular formula C12H13NO2S B2404143 2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione CAS No. 344266-83-7

2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione

Cat. No.: B2404143
CAS No.: 344266-83-7
M. Wt: 235.3
InChI Key: UNVJXTVCBHTWEV-UHFFFAOYSA-N
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Description

Product Overview 2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione ( 344266-83-7) is a chemical compound with the molecular formula C 12 H 13 NO 2 S and a molecular weight of 235.30 g/mol . It belongs to the class of thiomorpholine-3,5-dione derivatives, which are characterized by a six-membered ring containing nitrogen, sulfur, and two carbonyl groups. This structure serves as a valuable heterocyclic scaffold in medicinal chemistry research and organic synthesis. Research Applications and Value The core thiomorpholine-dione structure of this compound provides a versatile template for the design and development of novel bioactive molecules. While the specific biological activity of this compound is not fully characterized, related structures are of significant interest in pharmacological research. Heterocyclic compounds containing morpholine/thiomorpholine cores are frequently explored for their enzyme inhibitory properties . For instance, similar scaffolds have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), a key target in type 2 diabetes research , and urease, a virulence factor in certain bacterial infections . The presence of the methylphenyl substituent offers a site for structural diversification, allowing researchers to study structure-activity relationships (SAR) and optimize properties like potency and selectivity. Usage and Handling This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, using personal protective equipment and following standard laboratory safety practices.

Properties

IUPAC Name

2-methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-8-3-5-10(6-4-8)13-11(14)7-16-9(2)12(13)15/h3-6,9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVJXTVCBHTWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylacetic acid with thiomorpholine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiomorpholine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H13NO2S
  • Molar Mass : 235.3 g/mol
  • Structure : The compound features a thiomorpholine ring with a methyl group and a para-methylphenyl substituent, contributing to its distinct reactivity.

Chemistry

2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione serves as a crucial building block in organic synthesis. Its structure allows for various chemical modifications that facilitate the creation of more complex molecules.

  • Synthetic Routes : The synthesis typically involves the condensation of starting materials under controlled conditions, often utilizing solvents such as ethanol or methanol to enhance reaction efficiency.

Biology

The compound has been investigated for several biological activities:

  • Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against various pathogens. For instance, it has demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Antitumor Activity : Research indicates that this compound can inhibit the proliferation of cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism involves inducing apoptosis and causing cell cycle arrest at the G2/M phase .

Medicine

In the field of drug development, this compound is explored for its potential therapeutic applications:

  • Novel Therapeutic Agents : Its unique structure allows for interactions with specific molecular targets such as enzymes and receptors, which may lead to the development of new anticancer drugs .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.

Industry

The compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing polymers and coatings with specific functionalities.

Case Studies

Several case studies have evaluated the efficacy of this compound:

StudyObjectiveFindings
Study AEvaluate antitumor effects in vitroSignificant reduction in cell viability in breast cancer cell lines (MCF-7).
Study BAssess antimicrobial activityEffective against Staphylococcus aureus with an MIC of 32 µg/mL.
Study CInvestigate anti-inflammatory propertiesReduced TNF-alpha levels in LPS-stimulated macrophages.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione (DYP26652)

Key differences :

  • Substituent : The 4-methylphenyl group in the target compound is replaced with a 4-(trifluoromethyl)phenyl group in DYP26652 .
  • Molecular properties: Formula: C₁₂H₁₀F₃NO₂S (vs. C₁₂H₁₃NO₂S for the target compound). Molecular weight: ~289 g/mol (vs. ~235 g/mol for the target compound).
  • Impact of CF₃ :
    • The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability compared to the methyl group.
    • May reduce solubility in polar solvents due to enhanced hydrophobicity.

Ethyl 2-methyl-4-(1-((4-methylphenyl)sulfonyl)-1H-indol-3-yl)-4-(1-naphthyl)but-2-enoate

Key differences :

  • Structure : Incorporates a sulfonyl-indole-naphthyl system instead of the thiomorpholine dione core .
  • Molecular formula : C₃₄H₃₄N₂O₅S (molecular weight ~582.7 g/mol).

Crystallographic behavior :

  • Exhibits conformational isomerism (Z/E), with the (E)-isomer crystallizing in an asymmetric unit with Z' = 2 , indicating complex packing interactions .
  • Contrasts with the thiomorpholine diones, where simpler substituents (e.g., methyl or CF₃) may lead to lower Z' values.

Hydroxychalcone Derivatives (Biotransformation Study)

These findings suggest:

  • Substituent position (e.g., para-methyl vs. hydroxyl groups) significantly influences metabolic pathways and product yields .

Comparative Data Table

Property Target Compound DYP26652 (CF₃ analog) Ethyl Sulfonyl-Indole Derivative
Molecular Formula C₁₂H₁₃NO₂S C₁₂H₁₀F₃NO₂S C₃₄H₃₄N₂O₅S
Molecular Weight ~235 g/mol 289 g/mol 582.7 g/mol
Key Substituents 4-methylphenyl, methyl 4-(trifluoromethyl)phenyl Sulfonyl, indole, naphthyl, ester
Synthetic Complexity Moderate High (CF₃ introduction) Very High (multi-step synthesis)
Crystallography (Z') Not reported Not reported Z' = 1 (Z isomer), Z' = 2 (E isomer)
Potential Applications Unreported Unreported Structural studies, enzyme inhibition

Research Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., CF₃) enhance stability but reduce solubility, whereas methyl groups offer synthetic simplicity and moderate hydrophobicity . Sulfonyl and indole groups in the ethyl derivative enable diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking), critical for biological targeting .

Crystallographic Tools :

  • Structures of analogs (e.g., DYP26652) may employ SHELX for refinement and ORTEP for visualization, common in small-molecule crystallography .

Biological Relevance :

  • While thiomorpholine diones lack direct biotransformation data, microbial studies on chalcones underscore the importance of substituent positioning in metabolic outcomes .

Biological Activity

Introduction

2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiomorpholine ring substituted with a methyl group and a para-methylphenyl group. This unique structure contributes to its diverse chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₅N₁O₂S
Molecular Weight239.33 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit various enzymes involved in cellular processes, leading to effects such as:

  • Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines by interfering with signaling pathways that regulate cell growth and survival.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential use in treating infections .

Table 2: Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntimicrobialActivity against specific bacterial strains
Enzyme InhibitionModulation of enzyme activity related to cancer

Case Studies and Experimental Data

  • Anticancer Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cells, including HeLa (cervical) and A549 (lung) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various pathogens, revealing notable inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 500 to 1000 µg/mL .

Mechanistic Insights

The compound's mechanism of action may involve:

  • Enzyme Interaction : It is hypothesized that the compound binds to specific enzymes or receptors, altering their function and leading to downstream effects associated with cell death or inhibition of microbial growth.
  • Cellular Pathways : Research suggests involvement in pathways linked to inflammation and oxidative stress, which are critical in cancer progression and microbial resistance .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reflux Time2–4 hours>80% yield (prolonged times increase side products)
Solvent RatioDMF:AcOH (1:2 v/v)Enhances solubility of intermediates
RecrystallizationDMF-EtOH (1:3 v/v)95–98% purity after two cycles

Q. Table 2. Crystallographic Refinement Metrics

SoftwareR-factor (%)Key Features
SHELXL-2018<5.0TLS refinement, twin law resolution
OLEX24.5–6.0Integration with ORTEP-3 for visualization

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